5-Iodo-6-methoxypyridin-2-amine
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Overview
Description
5-Iodo-6-methoxypyridin-2-amine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an iodine atom at the 5th position, a methoxy group at the 6th position, and an amino group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methoxypyridin-2-amine can be achieved through several methods, one of which involves the palladium-catalyzed Suzuki cross-coupling reaction. This method typically starts with 5-bromo-2-methylpyridin-3-amine, which undergoes a cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-6-methoxypyridin-2-amine can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 5-azido-6-methoxypyridin-2-amine.
Scientific Research Applications
Chemistry: 5-Iodo-6-methoxypyridin-2-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents with potential therapeutic properties. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial effects .
Industry: The compound is utilized in the development of advanced materials, including liquid crystals and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Iodo-6-methoxypyridin-2-amine largely depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 6-Methoxypyridin-2-amine
- 5-Bromo-6-methoxypyridin-2-amine
- 2-Chloro-6-methoxypyridine
Comparison: 5-Iodo-6-methoxypyridin-2-amine is unique due to the presence of the iodine atom, which can significantly alter its reactivity and electronic properties compared to its bromine or chlorine analogs. The methoxy group at the 6th position also contributes to its distinct chemical behavior, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
5-iodo-6-methoxypyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAPZQNEDFPVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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